4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
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Overview
Description
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is notable for its unique structure, which includes a piperidine ring and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves the condensation of an amidoxime with an isatoic anhydride in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds at ambient temperature and yields the desired product with moderate to excellent efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole moiety can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Various nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as ataluren and azilsartan contain the oxadiazole moiety and are used in medicinal applications.
Uniqueness: 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is unique due to the combination of the piperidine ring and oxadiazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(15-14-11)7-9-3-5-12-6-4-9;/h8-9,12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQJRUXRWWJRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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